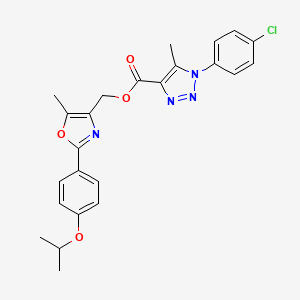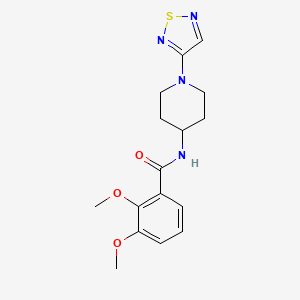
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a five-membered heterocyclic molecule possessing two nitrogen atoms and one sulfur atom . It also has a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole and piperidine rings in separate steps, followed by their connection via an amide linkage . The 2,3-dimethoxybenzamide group could then be added in a subsequent step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole and piperidine rings, as well as the amide and ether linkages. These features could influence its reactivity and other properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups. For example, the thiadiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amide groups could affect its solubility in different solvents .科学的研究の応用
Antibacterial Activity
This benzamide derivative has been investigated for its antibacterial potential. In vitro studies evaluated its efficacy against both gram-positive and gram-negative bacteria. Researchers compared its activity to that of control drugs, revealing promising results .
Antioxidant Properties
The compound demonstrates in vitro antioxidant activity. Specifically, it exhibits total antioxidant capacity, free radical scavenging ability, and metal chelating properties. Some synthesized variants even outperform standard antioxidants. These findings suggest potential applications in oxidative stress-related conditions .
Anti-Inflammatory and Analgesic Effects
While not directly studied for these effects, benzamides (including related compounds) have been associated with anti-inflammatory and analgesic properties. Further research could explore whether this specific derivative shares similar benefits .
Anticancer Potential
Although not explicitly reported for this compound, related thiadiazole derivatives have shown cytotoxic properties against cancer cells. For instance, N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide exhibited significant activity against breast cancer cells. Exploring its potential in cancer therapy warrants attention .
Hsp90 Inhibition
Another group of 1,2,3-thiadiazole derivatives has been found to inhibit heat shock protein 90 (Hsp90). Hsp90 plays a crucial role in protein folding and stability. Inhibiting its activity can lead to the degradation of certain oncoproteins. While not directly studied for this compound, it’s an interesting avenue for further investigation .
Industrial Applications
Amides, including benzamides, find use in various industrial sectors such as plastics, rubber, paper, and agriculture. Their versatility extends beyond pharmaceutical applications, making them valuable in diverse fields .
作用機序
Target of Action
It is known that benzamide compounds, which this compound is a derivative of, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness against a variety of conditions such as cancer, hypercholesterolemia, and microbial infections .
Mode of Action
It is known that benzamides and their derivatives often work by interacting with various receptors in the body . The nature of the substituent on the thiadiazole ring of such compounds is known to be important for their activity .
Biochemical Pathways
Benzamides and their derivatives are known to have antioxidant, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.
将来の方向性
特性
IUPAC Name |
2,3-dimethoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-22-13-5-3-4-12(15(13)23-2)16(21)18-11-6-8-20(9-7-11)14-10-17-24-19-14/h3-5,10-11H,6-9H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHQTHNVLSEOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

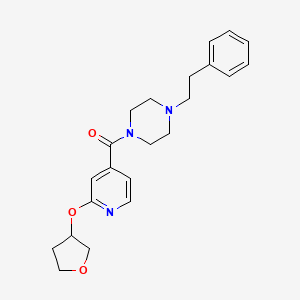
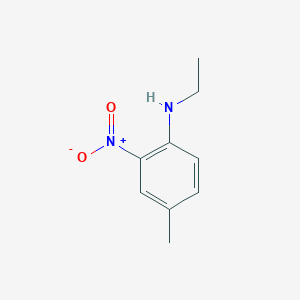
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
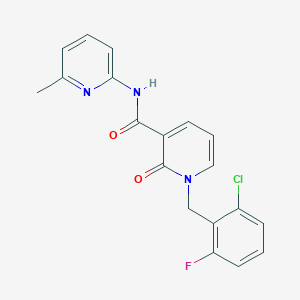
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)


![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
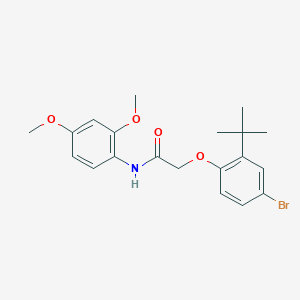
![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)
